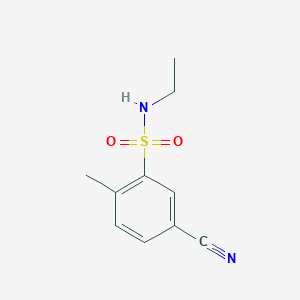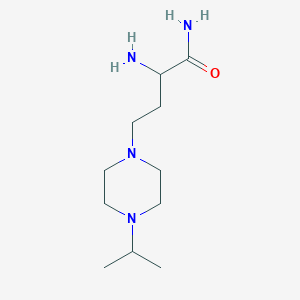
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide is a chemical compound with a unique structure that includes an amino group, a butanamide backbone, and an isopropyl-substituted piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide typically involves the reaction of 4-isopropylpiperazine with a suitable butanamide precursor. One common method involves the reductive amination of a butanone derivative with 4-isopropylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- 2-(4-Isopropylpiperazin-1-yl)ethanamine
- 3-Amino-1-(4-isopropyl-piperazin-1-yl)-1-propanone dihydrochloride
Uniqueness
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide is unique due to its specific structural features, such as the combination of an amino group, a butanamide backbone, and an isopropyl-substituted piperazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H24N4O |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
2-amino-4-(4-propan-2-ylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C11H24N4O/c1-9(2)15-7-5-14(6-8-15)4-3-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16) |
Clave InChI |
QJSVJHUXGIKGQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


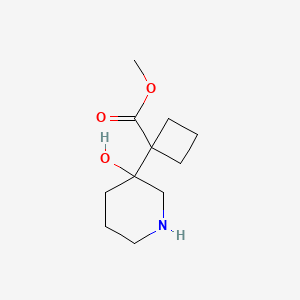

![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)
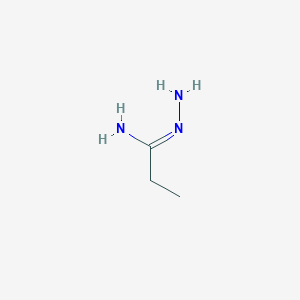
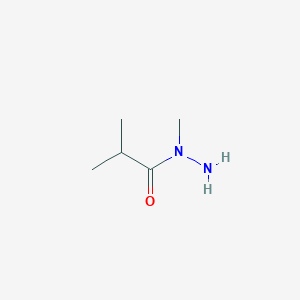

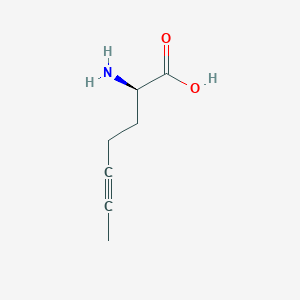
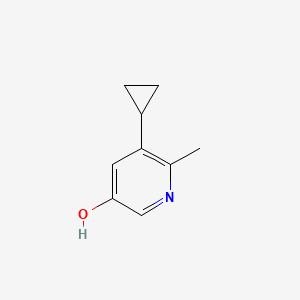


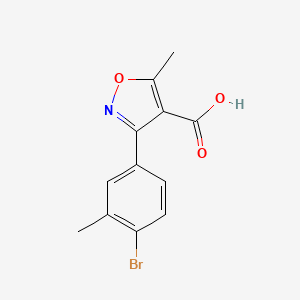
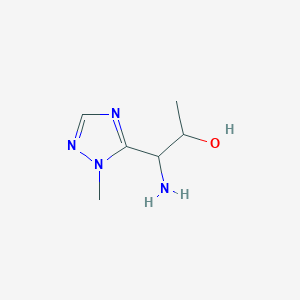
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
